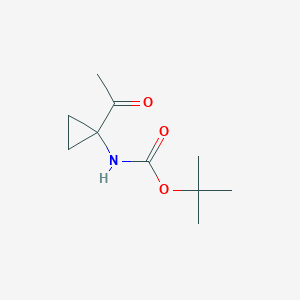
tert-Butyl (1-acetylcyclopropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl (1-acetylcyclopropyl)carbamate, also known as Ivermectin, is a chemical compound that has been used for various purposes in scientific research. It is a broad-spectrum antiparasitic agent that has been used to treat parasitic infections in both animals and humans. The compound has been found to be effective against a wide range of parasites, including nematodes, mites, and lice.
作用機序
Tert-Butyl (1-acetylcyclopropyl)carbamate works by binding to glutamate-gated chloride channels in the nervous system of parasites, causing hyperpolarization of the cell membrane and paralysis of the parasite. The compound has a high affinity for these channels, which are found only in invertebrates, making it highly selective for parasites and safe for use in humans and other vertebrates.
Biochemical and Physiological Effects:
tert-Butyl (1-acetylcyclopropyl)carbamate has been found to have a number of biochemical and physiological effects in animals and humans. In addition to its antiparasitic properties, it has been shown to have anti-inflammatory and immunomodulatory effects. It has also been found to increase the expression of certain genes involved in the immune response, suggesting that it may have potential as an immunostimulant.
実験室実験の利点と制限
One of the major advantages of tert-Butyl (1-acetylcyclopropyl)carbamate is its broad-spectrum activity against a wide range of parasites. It is also relatively safe for use in humans and other vertebrates, making it a useful tool for studying parasitic infections. However, there are some limitations to its use in lab experiments. For example, it may not be effective against all types of parasites, and it may have different effects in different animal models.
将来の方向性
There are a number of potential future directions for research on tert-Butyl (1-acetylcyclopropyl)carbamate. One area of interest is its potential use in the treatment of viral infections, such as COVID-19. Recent studies have suggested that tert-Butyl (1-acetylcyclopropyl)carbamate may have antiviral activity against SARS-CoV-2, the virus that causes COVID-19. Other potential areas of research include the development of new formulations of tert-Butyl (1-acetylcyclopropyl)carbamate for improved delivery and efficacy, and the study of its immunomodulatory effects in various disease states.
Conclusion:
In conclusion, tert-Butyl (1-acetylcyclopropyl)carbamate is a versatile and important compound that has been used extensively in scientific research for its antiparasitic properties. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-studied. There are also a number of potential future directions for research on this compound, including its potential use in the treatment of viral infections and the development of new formulations for improved delivery and efficacy.
合成法
Tert-Butyl (1-acetylcyclopropyl)carbamate is synthesized by reacting 22,23-dihydroavermectin B1a with acetic anhydride in the presence of a tertiary amine. The reaction yields tert-Butyl (1-acetylcyclopropyl)carbamate, which is then purified by column chromatography.
科学的研究の応用
Tert-Butyl (1-acetylcyclopropyl)carbamate has been used extensively in scientific research for its antiparasitic properties. It has been used to treat parasitic infections in both animals and humans. It has also been studied for its potential use in the treatment of other diseases, such as cancer and viral infections. tert-Butyl (1-acetylcyclopropyl)carbamate has been found to have antitumor and antiviral activity in vitro, and it has been suggested that it may have potential as a therapeutic agent for these diseases.
特性
IUPAC Name |
tert-butyl N-(1-acetylcyclopropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7(12)10(5-6-10)11-8(13)14-9(2,3)4/h5-6H2,1-4H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIPOIJQGKXCFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

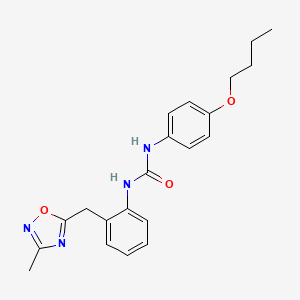
![1,3-Dibromo-7-methylimidazo[1,5-a]pyridine](/img/structure/B2907974.png)
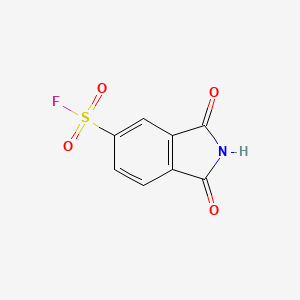
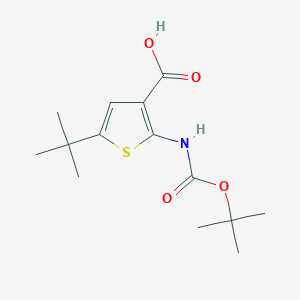

![Methyl 3-((4-oxospiro[chroman-2,3'-pyrrolidin]-1'-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2907983.png)
![tert-butyl N-[3-(aminomethyl)-5-methylphenyl]carbamate](/img/structure/B2907985.png)

![2-(4-fluorobenzoyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2907988.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2907989.png)

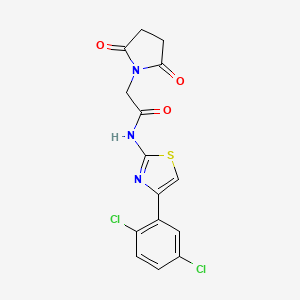
![1'-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2907994.png)
![1-(Adamantan-1-yloxy)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride](/img/structure/B2907995.png)